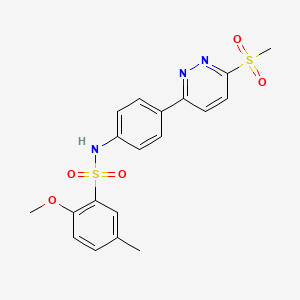![molecular formula C13H7Cl2FO2S B2421534 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid CAS No. 191154-43-5](/img/structure/B2421534.png)
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is a powder at room temperature . It has a molecular weight of 317.17 .Wissenschaftliche Forschungsanwendungen
Chemiluminescence and Synthesis
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes. These compounds demonstrate chemiluminescence, a property that could be utilized in scientific applications such as bioimaging or sensing. The stability of these dioxetanes at room temperature suggests potential for practical applications, and base-induced decomposition of the dioxetanes in DMSO produces light, indicating their use in chemiluminescent reactions (Watanabe et al., 2010).
Material Science and Organic Electronics
The compound has been implicated in improving the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) when treated with various halobenzoic acids, including 4-fluorobenzoic acid. This treatment significantly enhances the conductivity of PEDOT:PSS, indicating potential applications in material science and organic electronics, especially for high-efficiency ITO-free organic solar cells (Tan et al., 2016).
Pharmaceutical Applications
The structure of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid or its derivatives has been involved in the synthesis and pharmacological evaluation of various compounds. For example, derivatives have been synthesized and evaluated for their antibacterial potential, particularly against gram-negative and gram-positive bacteria. These compounds have been found to be moderate inhibitors of the α-chymotrypsin enzyme, and their molecular docking studies have displayed significant correlations with bioactivity data, suggesting potential pharmaceutical applications (Siddiqui et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, the derivatives of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid have been used to study the role of different substituent groups in determining supramolecular motifs. This research could provide insights into the design of new materials or pharmaceuticals by understanding the interplay of weak interactions in crystal packing (Jacob et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCVLAVXHVIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
CAS RN |
191154-43-5 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)
![1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2421457.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421458.png)
![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)

![2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2421461.png)
![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)
![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)


